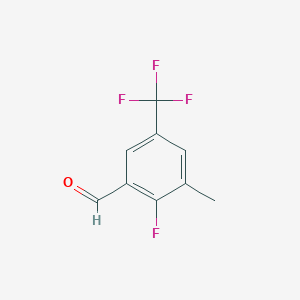

2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde

Descripción

Propiedades

IUPAC Name |

2-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNKYIORSOLYFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde

Strategic Utilization in High-Performance Medicinal Chemistry

Executive Summary & Core Significance

In the landscape of modern drug discovery, 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde represents a high-value pharmacophore building block. Its structural uniqueness lies in the synergistic arrangement of three distinct substituents on the benzaldehyde core:

-

Ortho-Fluorine (C2): Induces conformational locking via dipole-dipole interactions with the carbonyl oxygen, influencing ligand-receptor binding kinetics.

-

Meta-Methyl (C3): Provides steric bulk to fill hydrophobic pockets (the "Magic Methyl" effect) without significantly altering electronic properties.

-

Meta-Trifluoromethyl (C5): A potent electron-withdrawing group (EWG) that dramatically enhances lipophilicity and blocks metabolic oxidation at the para-position relative to the fluorine.

This whitepaper details the physicochemical profile, synthetic pathways, and strategic applications of this compound in the development of kinase inhibitors and CNS-active agents.

Chemical Profile & Physicochemical Properties

The following data aggregates calculated and experimental values typical for this class of trisubstituted benzaldehydes.

| Property | Value / Description | Significance in Drug Design |

| IUPAC Name | 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde | Unambiguous identification |

| Molecular Formula | Core stoichiometry | |

| Molecular Weight | 206.14 g/mol | Fragment-based drug design (FBDD) compliant |

| ClogP (Est.) | ~2.8 - 3.1 | High lipophilicity aids blood-brain barrier (BBB) penetration |

| H-Bond Acceptors | 4 (F, O) | Interaction points for active site residues |

| H-Bond Donors | 0 | - |

| Rotatable Bonds | 1 (Aldehyde) | Low entropic penalty upon binding |

| Appearance | Colorless to pale yellow liquid | - |

Synthetic Pathways

To ensure high regioselectivity and yield, two primary routes are recommended. Method A is preferred for laboratory-scale precision (gram scale), while Method B is suitable for process scale-up.

Method A: Cryogenic Metal-Halogen Exchange (Recommended)

This method utilizes the high acidity of the aryl bromide precursor and the directing effect of the fluorine atom.

Precursor: 1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene.

Protocol:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.

-

Solvation: Dissolve the precursor (10 mmol) in anhydrous THF (50 mL). Cool the system to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5M in hexanes) over 20 minutes. Maintain internal temperature below -70°C.

-

Formylation: After stirring for 30 minutes at -78°C, add anhydrous

-Dimethylformamide (DMF, 1.5 eq) dropwise. -

Quench: Allow the mixture to warm to 0°C, then quench with saturated aqueous

. -

Workup: Extract with EtOAc, wash with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5).

Method B: Oxidation of Toluene Derivative

Precursor: 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene.

Reagent: Ceric Ammonium Nitrate (CAN) or

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis workflow and the divergent reactivity profile of the aldehyde handle.

Caption: Figure 1. Synthesis of the target aldehyde via lithiation and its divergent applications in generating pharmacophores.

Strategic Applications in Drug Discovery

A. Bioisosterism and Metabolic Stability

The 5-trifluoromethyl group (

-

Metabolic Blocking: The

group at the C5 position effectively blocks CYP450-mediated oxidation, a common clearance pathway for aromatic rings. This extends the half-life ( -

Lipophilicity Modulation: The

group significantly increases

B. Conformational Restriction

The 2-fluoro substituent is not merely electronic; it is steric and conformational.

-

Intramolecular Locking: The fluorine atom creates a repulsive electrostatic interaction with the carbonyl oxygen (or nitrogen in Schiff bases), forcing the side chain into a specific rotational conformation. This pre-organization can lower the entropic cost of binding to a target protein (e.g., a kinase ATP-binding pocket).

C. Case Study: Kinase Inhibitor Scaffolds

This aldehyde is frequently converted into 2-aminopyrimidines or quinazolines .

-

Workflow: Condensation of the aldehyde with guanidine or urea derivatives followed by oxidation leads to heterocycles found in EGFR or VEGFR inhibitors. The specific substitution pattern (2-F, 3-Me, 5-CF3) provides a unique vector for filling the hydrophobic "back pocket" of kinase enzymes.

Handling & Safety Protocols

-

Hazard Classification: Irritant (Skin/Eye), Combustible Liquid.[5]

-

Storage: Store under inert atmosphere (

or Ar) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids. -

Spill Response: Absorb with sand or vermiculite. Do not use combustible materials like sawdust.

-

Incompatibility: Strong oxidizing agents, strong bases, and reducing agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19995605: 2-Chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde (Structural Analog Reference). Retrieved from [Link]

- Schlosser, M. (2006).The 2×3 "toolbox" of organometallic methods for regiochemically exhaustive functionalization. Angewandte Chemie International Edition. (General reference for organolithium protocols).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

- 1. cenmed.com [cenmed.com]

- 2. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]

- 3. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-氟-5-(三氟甲基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

Aldol condensation reactions with 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde

An In-Depth Guide to the Aldol Condensation with 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for performing Aldol condensation reactions, specifically the Claisen-Schmidt variant, using 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde as the electrophilic partner. This particular benzaldehyde derivative is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluoro and trifluoromethyl substituents. These electron-withdrawing groups enhance the reactivity of the aldehyde, facilitating high-yield synthesis of α,β-unsaturated carbonyl compounds, such as chalcones, which are valuable scaffolds in drug discovery. This document offers field-proven insights into reaction mechanisms, step-by-step experimental protocols, purification techniques, and characterization methods, designed to be a self-validating system for researchers.

Scientific Principles and Mechanistic Insights

The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] The Claisen-Schmidt condensation, a variation of this reaction, involves an enolizable ketone reacting with an aromatic aldehyde that cannot enolize, such as 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde.[3][4] This specificity prevents self-condensation of the aldehyde, leading to cleaner reactions and higher yields of the desired crossed-aldol product.[5]

The Role of Substituents in Aldehyde Reactivity

The reactivity of the benzaldehyde in a Claisen-Schmidt reaction is critically influenced by the electronic nature of its ring substituents.[6] The subject of this guide, 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde, possesses two potent electron-withdrawing groups (EWGs): a fluorine atom and a trifluoromethyl group.

-

Increased Electrophilicity: EWGs inductively pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This withdrawal of electron density increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack by an enolate.[6][7] Studies have consistently shown a positive correlation between the electrophilicity of the benzaldehyde and the rate of Aldol reactions.[7][8]

-

Reaction Acceleration: The enhanced electrophilicity leads to a faster and often more efficient reaction, particularly when compared to benzaldehydes bearing electron-donating groups.[7] This allows for milder reaction conditions and potentially shorter reaction times.

Base-Catalyzed Reaction Mechanism

The most common approach for a Claisen-Schmidt condensation is base catalysis. The mechanism proceeds through several key steps:

-

Enolate Formation: A base, typically a hydroxide like NaOH or KOH, abstracts an acidic α-hydrogen from the ketone partner (e.g., acetophenone) to form a resonance-stabilized enolate nucleophile.[9]

-

Nucleophilic Attack: The enolate attacks the highly electrophilic carbonyl carbon of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde. This forms a tetrahedral alkoxide intermediate.[10][11]

-

Protonation: The alkoxide is protonated by a solvent molecule (e.g., ethanol or water), yielding a β-hydroxy ketone (the aldol addition product).[9]

-

Dehydration: Under the basic conditions and often with mild heating, a proton on the α-carbon is abstracted. The resulting enolate facilitates the elimination of the β-hydroxyl group as a hydroxide ion (E1cB mechanism), yielding the final α,β-unsaturated ketone (the condensation product).[12][13] This dehydration step is typically irreversible and drives the reaction to completion, favored by the formation of a highly conjugated system.[4]

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

The following protocols are designed for the synthesis of a chalcone derivative via the reaction of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde with acetophenone.

Materials and Reagents

-

Aldehyde: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde

-

Ketone: Acetophenone

-

Base: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Solvent: 95% Ethanol

-

Workup/Purification: Deionized water, dilute Hydrochloric Acid (HCl), Saturated Sodium Chloride (brine), Anhydrous Magnesium Sulfate (MgSO₄), Hexanes, Ethyl Acetate.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser (optional), separatory funnel, Büchner funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), melting point apparatus.

Protocol 1: Standard Room Temperature Synthesis

This protocol is a robust starting point for the condensation reaction.

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde and 10 mmol of acetophenone in 30 mL of 95% ethanol. Stir at room temperature until all solids are dissolved.[5]

-

Base Addition: Prepare a solution of 20 mmol of NaOH in 5 mL of water. Add this aqueous NaOH solution dropwise to the stirred ethanolic solution of the carbonyl compounds over 5-10 minutes.[5][14] A color change and/or formation of a precipitate is often observed.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours, indicated by the consumption of the limiting reagent (usually the aldehyde).[15]

-

Workup - Quenching and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.[16] Neutralize the mixture by slowly adding 2 M HCl until the pH is ~7. A solid precipitate of the crude product should form.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[16][17] Wash the solid cake with several portions of cold deionized water to remove inorganic salts.

-

Drying: Allow the product to air-dry on the filter or in a desiccator. Determine the crude yield.

Purification: Recrystallization

Purification of the crude product is essential to obtain a high-purity sample for characterization and further use.

-

Solvent Selection: 95% ethanol is an excellent first choice for recrystallizing chalcones.[12][16]

-

Procedure: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to just dissolve the solid completely.[18] If any insoluble impurities remain, perform a hot filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Purpose | Expected Observations |

| TLC | Monitor reaction & assess purity | A single spot for the purified product, with a different Rf value from the starting materials. |

| Melting Point | Assess purity | A sharp, defined melting range for the purified product.[16] |

| FT-IR Spectroscopy | Functional group analysis | Presence of a C=O stretch (~1650-1670 cm⁻¹ for a conjugated ketone) and C=C stretch (~1600-1620 cm⁻¹). Absence of a broad O-H stretch from the β-hydroxy intermediate. |

| ¹H NMR Spectroscopy | Structural elucidation | Characteristic signals for the vinyl protons (α and β to the carbonyl) as doublets, along with aromatic and methyl signals. |

| ¹³C NMR Spectroscopy | Structural confirmation | Signals for the carbonyl carbon, vinyl carbons, and aromatic carbons, including those bonded to F and CF₃. |

| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of the product. |

Experimental Workflow and Troubleshooting

Caption: Step-by-step experimental workflow for synthesis and analysis.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | Inactive base; Insufficient reaction time; Impure starting materials. | Use fresh NaOH/KOH solution. Allow the reaction to stir longer, monitoring by TLC. Purify starting materials if necessary. |

| Oily Product / Fails to Solidify | Incomplete reaction (presence of starting materials); Formation of β-hydroxy intermediate without dehydration. | Gently warm the reaction mixture (~40-50°C) for 30-60 minutes to promote dehydration.[12] Ensure proper neutralization during workup. |

| Multiple Spots on TLC | Side reactions (e.g., ketone self-condensation); Incomplete reaction. | Ensure slow, controlled addition of base. If ketone self-condensation is an issue, consider using a stronger, non-nucleophilic base like LDA in an anhydrous solvent (advanced). |

| Poor Recrystallization Recovery | Too much solvent used; Product is highly soluble in the chosen solvent. | Use the minimum amount of hot solvent for dissolution. Try a different solvent system (e.g., ethanol/water, toluene).[12][15] |

References

-

Chemistry LibreTexts. (2021). The Aldol Condensation – Preparation of Chalcones (Experiment). [Link]

-

AIP Publishing. (2017). Synthesis of new chalcone derivatives and their antimicrobial studies. [Link]

-

Benaglia, M., et al. (n.d.). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. MDPI. [Link]

-

Al-Ostath, A., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. PMC. [Link]

-

Scribd. (n.d.). Aldol Condensation. [Link]

-

ACG Publications. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 19 — Aldol Condensation. [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

-

Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. [Link]

-

Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. [Link]

-

SlideShare. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). [Link]

-

Angelo State University. (n.d.). Claisen-Schmidt Condensation. [Link]

-

Filo. (2024). Write the correct order of reactivity of substituted benzaldehydes. [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. [Link]

-

Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]

-

Scientific Research Publishing. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. [Link]

-

California State University, Bakersfield. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction. [Link]

-

ACS Publications. (1996). Gas-phase base-catalyzed Claisen—Schmidt reactions of the acetone enolate anion with various para-substituted benzaldehydes. [Link]

-

Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. [Link]

-

Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

-

ACS Publications. (2016). The Complete Mechanism of an Aldol Condensation. [Link]

-

CORE. (n.d.). Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydration to form indenes over halide. [Link]

-

St. Olaf College. (n.d.). Dibenzalacetone by Aldol Condensation. [Link]

-

Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. [Link]

-

Magritek. (n.d.). The Aldol Condensation. [Link]

-

University of Colorado Denver. (n.d.). Aldol Reaction. [Link]

-

University of Richmond Scholarship Repository. (2020). Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. [Link]

-

Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. praxilabs.com [praxilabs.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 9) Write the correct order of reactivity of substituted 1 point benzaldeh.. [askfilo.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. d-nb.info [d-nb.info]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. amherst.edu [amherst.edu]

- 13. magritek.com [magritek.com]

- 14. chemrevlett.com [chemrevlett.com]

- 15. csub.edu [csub.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Claisen-Schmidt Condensation [cs.gordon.edu]

- 18. scribd.com [scribd.com]

Reductive amination of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde

Application Note: Reductive Amination of Electron-Deficient Poly-Substituted Benzaldehydes

Executive Summary

This guide details the optimized protocols for the reductive amination of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde . This substrate presents a unique "push-pull" electronic profile and specific steric constraints (1,2,3-substitution pattern) that distinguish it from simple benzaldehydes.

While the electron-withdrawing trifluoromethyl (

Strategic Chemical Analysis

Substrate Profile

-

Compound: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde.

-

Electronic Environment:

-

C1 (Aldehyde): Highly electrophilic due to the inductive effects of ortho-F and meta-

. -

C2 (Fluorine): Activated for displacement. The para-

group and the transient imine (strong EWG) make the C2 position susceptible to

-

-

Steric Environment:

-

Asymmetry: The C6 face is open, but the C2-C3 region is crowded. The C3-methyl group exerts a "buttressing effect" on the C2-fluorine, potentially restricting rotation and creating a steric wall on one side of the carbonyl.

-

Reaction Pathway & Risks

The core challenge is balancing imine stability against side reactions .

-

Risk A: Hydrate Formation. Electron-deficient aldehydes avidly bind water. Using standard

in methanol often fails because the equilibrium favors the hemiacetal/hydrate over the imine. -

Risk B:

Displacement. Heating the reaction to force imine formation can lead to the amine displacing the C2-fluorine, destroying the scaffold. -

Solution: Use anhydrous conditions and mild reducing agents (STAB) that operate at room temperature.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct protocol based on amine sterics and electronic properties.

Figure 1: Decision tree for selecting the optimal reductive amination protocol.

Experimental Protocols

Protocol A: Standard STAB Method (Direct)

Best for: Primary alkyl amines, cyclic secondary amines (morpholine, piperidine).

Reagents:

-

Substrate: 1.0 equiv.

-

Amine: 1.1 – 1.2 equiv.

-

Sodium Triacetoxyborohydride (STAB): 1.4 – 1.5 equiv.

-

Acetic Acid (AcOH): 1.0 – 2.0 equiv (Crucial for catalyzing imine formation).

-

Solvent: 1,2-Dichloroethane (DCE) [Preferred] or DCM.

Procedure:

-

Preparation: In a dry vial equipped with a stir bar, dissolve the aldehyde (1.0 equiv) in DCE (

concentration). -

Amine Addition: Add the amine (1.1 equiv).

-

Catalyst: Add Acetic Acid (1.0 equiv). Note: The solution may warm slightly.

-

Imine Equilibrium: Stir at Room Temperature (20-25°C) for 30–60 minutes.

-

Expert Tip: Do not skip this wait. It allows the hemiaminal-imine equilibrium to establish before the reducing agent locks the structure.

-

-

Reduction: Add STAB (1.4 equiv) in one portion.

-

Observation: Gas evolution (

) is minimal/slow.

-

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

-

Quench: Add saturated aqueous

(equal volume to solvent). Stir vigorously for 15 minutes to quench borate salts. -

Workup: Extract with DCM (

). Wash combined organics with Brine. Dry over

Protocol B: Titanium(IV) Isopropoxide Method (Stepwise)

Best for: Anilines, sterically bulky amines, or acid-sensitive substrates.

Reagents:

-

Substrate: 1.0 equiv.

-

Amine: 1.1 – 1.2 equiv.

-

Titanium(IV) Isopropoxide (

): 1.5 – 2.0 equiv. -

Reducing Agent:

(1.5 equiv) or -

Solvent: THF (anhydrous) or Neat.

Procedure:

-

Complexation: In a dry vial under Nitrogen/Argon, combine the aldehyde (1.0 equiv) and amine (1.1 equiv).

-

Lewis Acid: Add

(1.5 equiv) via syringe. -

Imine Formation: Stir at Ambient Temperature for 2–6 hours.

-

Caution: Do not heat above 40°C to avoid

of the fluorine.

-

-

Reduction:

-

Dilute with dry THF (if run neat) or MeOH (2 mL per mmol).

-

Careful: Adding MeOH to Ti species is exothermic.

-

Add

(1.5 equiv) carefully.

-

-

Quench (Critical): The reaction will contain titanium salts that form a gel with water.

-

Add

or aqueous Rochelle’s Salt (Potassium Sodium Tartrate). Stir vigorously until two clear layers form (may take 1–2 hours).

-

-

Workup: Filter through Celite if necessary, then extract with EtOAc.

Data Summary & Comparison

| Feature | STAB (Method A) | Ti(OiPr)4 (Method B) |

| Primary Utility | Routine, unhindered amines | Hindered, weak, or "wet" amines |

| Water Tolerance | Low (STAB decomposes) | High (Ti scavenges water) |

| Acid Requirement | Yes (AcOH) | No (Ti is Lewis Acid) |

| Reaction Rate | Fast (1-4 h) | Slower (Imine formation takes time) |

| Workup | Simple (Bicarb wash) | Complex (Titanium emulsion) |

| Safety Profile | Good (No HCN, mild) | Moderate (Ti hydrolysis is exothermic) |

Troubleshooting & Expert Insights

The "Stalled Reaction" Phenomenon

-

Symptom: LCMS shows unreacted aldehyde and amine, but no product, even after adding STAB.

-

Cause: The electron-deficient aldehyde formed a stable hydrate or hemiaminal that is not dehydrating to the imine. STAB cannot reduce hemiaminals effectively.

-

Fix: Switch to Method B (

). The titanium avidly coordinates oxygen, forcing water elimination and imine formation.

De-halogenation (Loss of Fluorine)

-

Symptom: Product mass is [M-20] (Loss of HF) or [M-19] (Loss of F, gain of H).

-

Cause:

- : Reaction temperature was too high (>50°C) with a basic amine.

-

Over-reduction: If using catalytic hydrogenation (

) instead of hydrides, the C-Cl or C-F bonds are labile.

-

Fix: Strictly maintain temperature

. Avoid catalytic hydrogenation for this substrate; stick to Borohydrides.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

[Link]

-

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

-

[Link]

-

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1.

-

[Link]

-

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

The Strategic Utility of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde in the Synthesis of Bioactive Molecules

Introduction: A Building Block Engineered for Potency and Specificity

In the landscape of modern medicinal chemistry and drug discovery, the rational design of small molecule therapeutics hinges on the strategic incorporation of key structural motifs that enhance pharmacological properties. 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is a highly versatile aromatic aldehyde that has emerged as a cornerstone building block for the synthesis of a diverse array of bioactive compounds. Its utility is rooted in the unique physicochemical properties conferred by its trifluoromethyl (-CF3), fluoro (-F), and methyl (-CH3) substituents, combined with the synthetic versatility of the aldehyde functional group.

The trifluoromethyl group, a potent electron-withdrawing moiety, is a well-established bioisostere for chlorine and is known to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The strategic placement of fluorine and methyl groups further modulates the electronic and steric profile of the molecule, offering fine-tuning capabilities for target engagement and pharmacokinetic profiles. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, including aldol and Knoevenagel condensations, providing a gateway to complex molecular scaffolds.

This technical guide provides an in-depth exploration of the applications of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde, focusing on the synthesis of mono-carbonyl curcumin analogs and their subsequent conversion to pyrazoline derivatives, both of which are classes of compounds with significant therapeutic potential. Detailed, field-proven protocols are provided to enable researchers to leverage this valuable building block in their own discovery programs.

Core Application I: Synthesis of Mono-Carbonyl Curcumin Analogs as Potent Anti-inflammatory and Anticancer Agents

Curcumin, the principal curcuminoid of turmeric, has been extensively studied for its wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. However, its clinical utility is hampered by poor bioavailability and metabolic instability, largely due to the β-diketone moiety. To overcome these limitations, synthetic efforts have focused on the development of mono-carbonyl analogs of curcumin (MACs), which exhibit improved stability and pharmacokinetic profiles while retaining or even enhancing biological activity.[2][3]

The Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation, is a robust and widely employed method for the synthesis of these chalcone-like curcumin analogs.[4] In this reaction, an aromatic aldehyde is condensed with a ketone to form an α,β-unsaturated ketone. 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde serves as an ideal starting material for generating novel MACs with potentially enhanced therapeutic properties.

Causality of Experimental Design:

The choice of a strong base, such as sodium hydroxide, is crucial for deprotonating the α-carbon of the ketone (e.g., cyclohexanone or acetone), generating the enolate nucleophile. The highly electrophilic carbonyl carbon of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde, activated by the electron-withdrawing trifluoromethyl group, readily undergoes nucleophilic attack by the enolate. The subsequent dehydration of the aldol adduct is typically spontaneous under the reaction conditions, driven by the formation of a highly conjugated system. Ethanol is a common solvent as it effectively dissolves both the reactants and the base. The reaction is often performed at room temperature or with gentle heating to promote the reaction without inducing side reactions.

Experimental Protocol: Synthesis of a Mono-Carbonyl Curcumin Analog

This protocol details the synthesis of a mono-carbonyl curcumin analog via the Claisen-Schmidt condensation of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde with cyclohexanone.

Materials:

-

2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde

-

Cyclohexanone

-

Sodium Hydroxide (NaOH)

-

95% Ethanol

-

Deionized Water

-

4% Acetic Acid in Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

In a round-bottom flask, dissolve 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (2.0 mmol) and cyclohexanone (1.0 mmol) in 15 mL of 95% ethanol.

-

While stirring, slowly add 10 mL of a 2M aqueous NaOH solution.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 50 mL of ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product sequentially with cold water, 10 mL of chilled 4% acetic acid in ethanol, and finally with a small amount of cold 95% ethanol.[5]

-

Dry the purified product. Recrystallization from ethanol can be performed for further purification if necessary.

Data Presentation: Expected Outcomes

The successful synthesis of the mono-carbonyl curcumin analog can be confirmed by standard analytical techniques such as NMR and Mass Spectrometry.

| Compound Class | Reactants | Expected Product Structure |

| Mono-carbonyl Curcumin Analog | 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde, Cyclohexanone | 2,6-bis((E)-2-fluoro-3-methyl-5-(trifluoromethyl)benzylidene)cyclohexan-1-one |

Note: The exact yield and spectroscopic data will depend on the specific reaction conditions and purification methods.

Core Application II: From Chalcones to Pyrazolines - A Gateway to Diverse Bioactivity

Chalcones, the α,β-unsaturated ketones synthesized in the previous step, are not only bioactive in their own right but also serve as versatile intermediates for the synthesis of various heterocyclic compounds. One of the most prominent applications is their conversion to pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6]

The synthesis of pyrazolines from chalcones is typically achieved through a cyclocondensation reaction with hydrazine or its derivatives. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.

Causality of Experimental Design:

The reaction is often catalyzed by either an acid (e.g., glacial acetic acid) or a base. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the cyclization. Refluxing in a suitable solvent like ethanol provides the necessary energy to overcome the activation barrier for the cyclization and dehydration steps. The use of hydrazine hydrate provides the di-nitrogen synthon required for the formation of the pyrazole ring.

Experimental Protocol: Synthesis of a Pyrazoline Derivative

This protocol describes the conversion of the previously synthesized mono-carbonyl curcumin analog (a chalcone) into a pyrazoline derivative.

Materials:

-

Mono-carbonyl curcumin analog (from Core Application I)

-

Hydrazine Hydrate (NH₂NH₂·H₂O)

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

In a round-bottom flask, dissolve the mono-carbonyl curcumin analog (1.0 mmol) in 20 mL of ethanol.

-

To this solution, add hydrazine hydrate (1.2 mmol).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the pyrazoline product.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from ethanol.

Data Presentation: Expected Outcomes

The formation of the pyrazoline ring can be confirmed by the disappearance of the α,β-unsaturated ketone signals and the appearance of new signals corresponding to the pyrazoline ring protons in the ¹H NMR spectrum.

| Compound Class | Reactant | Expected Product Structure |

| Pyrazoline Derivative | 2,6-bis((E)-2-fluoro-3-methyl-5-(trifluoromethyl)benzylidene)cyclohexan-1-one, Hydrazine Hydrate | A fused pyrazoline-cyclohexane-pyrazoline tricycle |

Visualization of Synthetic Pathways

Diagram 1: Synthesis of Mono-Carbonyl Curcumin Analog

Caption: Workflow for the synthesis of a mono-carbonyl curcumin analog.

Diagram 2: Synthesis of Pyrazoline Derivative

Caption: Workflow for the synthesis of a pyrazoline derivative from a chalcone.

Conclusion

2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is a strategically designed building block that provides a reliable and efficient entry point to novel and diverse bioactive molecules. The protocols detailed herein for the synthesis of mono-carbonyl curcumin analogs and their subsequent conversion to pyrazoline derivatives showcase the utility of this aldehyde in generating compounds with significant therapeutic potential. The inherent properties of the trifluoromethyl, fluoro, and methyl substituents offer a powerful tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic profiles of their target molecules. By leveraging the reactivity of the aldehyde group through well-established synthetic methodologies, researchers can continue to explore the vast chemical space accessible from this valuable starting material, paving the way for the discovery of next-generation therapeutics.

References

-

PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Khan, I., et al. (2022). Neuroprotective Potential of Synthetic Mono-Carbonyl Curcumin Analogs Assessed by Molecular Docking Studies. Molecules. Retrieved from [Link]

-

Al-Ostath, A., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. BMC Chemistry. Retrieved from [Link]

-

WebAssign. (n.d.). Experiment 6 - Aldol Condensation. Retrieved from [Link]

-

Sari, Y., et al. (2020). CURCUMIN MONO-CARBONYL ANALOGS AS POTENT ANTIBACTERIAL COMPOUNDS: SYNTHESIS, BIOLOGICAL EVALUATION AND DOCKING SIMULATION STUDY. Rasayan Journal of Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of chalcone (3a–h) and pyrazole derivatives (4a–h). Retrieved from [Link]

-

Chemistry 211 Experiment 5. (2012). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of curcumin mono-carbonyl compounds and their purazloine products. Retrieved from [Link]

-

Liang, G., et al. (2008). Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Synthesis and Characterization of Novel Mono Carbonyl Curcumin Analogues of Pyrazole Derivatives. (2016). Der Pharma Chemica. Retrieved from [Link]

-

ResearchGate. (n.d.). Aldol condensation of benzaldehyde with cyclohexanone in three different solvents in the presence of complex R,R-4 a. Retrieved from [Link]

-

Charrier, C., et al. (2011). Design, synthesis, and evaluation of a novel dual FMS-like tyrosine kinase 3/stem cell factor receptor (FLT3/c-KIT) inhibitor for the treatment of acute myelogenous leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Crossed aldol condensation of cyclohexanone and benzaldehyde derivatives using MAOS method. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Abuelizz, H. A., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules. Retrieved from [Link]

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). RSC Medicinal Chemistry. Retrieved from [Link]

-

Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules. Retrieved from [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). Molecules. Retrieved from [Link]

-

Discovery of new VEGFR-2 inhibitors based on bis([7][8][9]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Scientific Reports. Retrieved from [Link]

-

Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. (2023). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

FMS-like tyrosine kinase-3 (FLT3) inhibitors with better binding affinity and ADMET properties than sorafenib and gilteritinib against acute myeloid leukemia: in silico studies. (2021). Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]

-

Virtual Screening Identifies Irreversible FMS-like Tyrosine Kinase 3 Inhibitors with Activity toward Resistance-Conferring Mutations. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. amherst.edu [amherst.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 9. Neuroprotective Potential of Synthetic Mono-Carbonyl Curcumin Analogs Assessed by Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde in agrochemical synthesis

Application Note: Strategic Utilization of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde in Next-Generation Agrochemical Synthesis

Executive Summary

This application note details the synthetic utility and strategic value of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (CAS: 2055275-09-5) as a high-value building block for agrochemical discovery.[1][2] Unlike its ubiquitous analog (2-fluoro-5-trifluoromethylbenzaldehyde), this specific "3-methyl" variant offers a unique steric-electronic triad :

-

Metabolic Resistance: The C3-methyl group blocks the ortho-position relative to the fluorine, preventing oxidative defluorination or hydroxylation by cytochrome P450 enzymes (a common clearance pathway in plants and insects).[1]

-

Conformational Locking: The steric bulk of the methyl group restricts rotation in biaryl or amide linkages, potentially enhancing binding affinity to target enzymes (e.g., SDH, PPO).[1]

-

Divergent Reactivity: The molecule serves as a pivotal electrophile for synthesizing SDHI fungicides , meta-diamide insecticides , and PPO-inhibiting herbicides .[1][2]

Chemical Profile & Reactivity Analysis

| Property | Specification | Strategic Implication |

| Molecular Formula | High F/C ratio improves lipophilicity ( | |

| Molecular Weight | 206.14 g/mol | Low MW allows for complex downstream functionalization while staying within Lipinski/agrochemical rules. |

| Key Functional Group | Aldehyde (C1) | Primary handle for C-C (Wittig/Grignard) and C-N (Reductive Amination) bond formation. |

| Leaving Group | Fluorine (C2) | Activated for |

| Electronic Effect | 5-Trifluoromethyl | Strong Electron Withdrawing Group (EWG); activates the ring for nucleophilic attack and increases metabolic stability.[1][2] |

The "Methyl-Blockade" Effect

In standard 2-fluoro-5-CF3 systems, the C3 position is a metabolic "soft spot."[1][2] By installing a methyl group at C3, researchers can:

-

Extend Half-life (

): Prevent Phase I oxidation. -

Modulate

Reactivity: The C3-methyl hinders the approach of nucleophiles to the C2-fluorine.[1] This allows for the synthesis of benzaldehydes that would otherwise decompose during basic workups, enabling orthogonal chemistry at the aldehyde position.[1]

Strategic Application Pathways

The following diagram illustrates the divergent synthesis pathways accessible from this core intermediate.

Figure 1: Divergent synthetic workflows for transforming the benzaldehyde core into major agrochemical classes.

Detailed Experimental Protocols

Protocol A: Synthesis of a Sterically Congested SDHI Pharmacophore

Target Application: Succinate Dehydrogenase Inhibitor (Fungicide) development. This protocol converts the aldehyde to a benzylamine, then couples it with a pyrazole acid.[1]

Step 1: Reductive Amination to 2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine

-

Rationale: The benzylamine moiety is a critical linker in modern fungicides (e.g., Fluopicolide analogs). The 3-methyl group provides the necessary steric bulk to fit the SDH binding pocket uniquely.[1][2]

Materials:

-

2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 eq, 10 mmol)[1][2]

-

Ammonium Acetate (

) (10.0 eq) -

Sodium Cyanoborohydride (

) (1.5 eq)[2] -

Methanol (MeOH) (anhydrous, 50 mL)

-

Molecular Sieves (3Å, activated)

Procedure:

-

Activation: In a flame-dried 250 mL round-bottom flask under

, dissolve the aldehyde (2.06 g) in anhydrous MeOH (40 mL). -

Imine Formation: Add

(7.7 g) and activated molecular sieves. Stir at room temperature (RT) for 4 hours. Monitoring: Check by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde spot. -

Reduction: Cool the mixture to 0°C. Carefully add

(0.94 g) portion-wise over 15 minutes. (Caution: HCN generation possible; use a vented hood). -

Workup: Allow to warm to RT and stir overnight. Quench with

HCl (to pH < 2) to decompose excess hydride. Extract with -

Isolation: Basify the aqueous layer with

(to pH > 10) and extract with DCM (

Step 2: Amide Coupling (SDHI Scaffold Assembly)

-

Reagents: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Standard SDHI "warhead"), HATU, DIPEA, DMF.[1]

-

Procedure:

-

Dissolve the pyrazole acid (1.1 eq) in DMF. Add DIPEA (2.5 eq) and HATU (1.2 eq). Stir for 30 min to activate.

-

Add the benzylamine from Step 1 (1.0 eq). Stir at RT for 12 hours.

-

Purification: Dilute with water, extract with EtOAc. Wash with brine (

) to remove DMF. Purify via flash chromatography ( -

Result: A novel SDHI candidate featuring the "Methyl-Blockade" motif.

-

Protocol B: Chemoselective for Heterocycle Synthesis

Target Application: Synthesis of Indazole Herbicides (PPO Inhibitors).

Challenge: The 3-methyl group hinders nucleophilic attack at the 2-fluoro position.[1][2] Standard conditions (

Procedure (Indazole Formation):

-

Hydrazine Addition: Dissolve the aldehyde (5 mmol) in Ethanol (20 mL). Add Hydrazine monohydrate (1.5 eq).

-

Cyclization: Reflux the mixture for 6-12 hours. The intermediate hydrazone will form first.

-

Ring Closure: If the ring does not close spontaneously due to the steric methyl group, switch solvent to n-Butanol and reflux at 118°C for 24 hours. The higher temperature overcomes the steric barrier of the C3-methyl group.[1][2]

-

Mechanism: The hydrazine attacks the aldehyde (C1) first, followed by intramolecular

at C2 (displacing Fluorine). -

Product: 3-Methyl-5-(trifluoromethyl)-1H-indazole (Note: The "3-methyl" of the ring comes from the aldehyde carbon if a ketone was used, but here the "3-methyl" refers to the benzene ring substituent, which becomes the 4-methyl or 7-methyl on the indazole depending on numbering).

Safety & Handling (E-E-A-T Compliance)

-

Toxicity: Fluorinated benzaldehydes are skin and eye irritants.[1][3] The trifluoromethyl group enhances lipid solubility, potentially increasing dermal absorption.[1]

-

Reactivity: Avoid contact with strong oxidizers.[1]

-

Waste: All fluorinated waste must be segregated.[1] Do not dispose of down the drain; incineration is required to prevent PFAS-like environmental accumulation.[1][2]

References

-

Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection.[1][4] ChemBioChem, 5(5), 570-589.[1] Link[2]

-

Fujiwara, T., & O'Hagan, D. (2014).[1][5] Successful fluorine-containing herbicide agrochemicals.[1][2] Journal of Fluorine Chemistry, 167, 16-29.[1] Link[2]

-

Lamberth, C. (2013). Succinate dehydrogenase inhibitors (SDHIs): A class of fungicides with a broad spectrum of activity. Bioorganic & Medicinal Chemistry, 21(21), 6339-6348.[1] (Context for Protocol A).

-

BLD Pharm. (2024). Product Specification: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (CAS: 2055275-09-5).[1][2] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] (Mechanistic basis for "Methyl-Blockade").[1]

Sources

- 1. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]

- 2. 146137-78-2|2-Fluoro-5-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 3. 2-氟-4-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Strategic Catalytic Transformations of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde

For: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of key catalytic reactions involving 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde, a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry and materials science. While direct literature on this specific substrate is emerging, this document leverages established catalytic methodologies for structurally related fluorinated benzaldehydes to propose robust and adaptable protocols. The focus is on providing not just procedural steps, but also the underlying scientific rationale for catalyst selection, reaction optimization, and mechanistic considerations. This guide is intended to empower researchers to effectively utilize this versatile building block in the synthesis of novel compounds.

Introduction: The Synthetic Potential of a Highly Substituted Benzaldehyde

2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is a valuable synthetic intermediate due to the unique electronic and steric properties conferred by its substituents. The trifluoromethyl group (CF3) is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The fluorine and methyl groups further modulate the electronic nature and conformation of the aromatic ring, offering fine-tuning capabilities in drug design.[3] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, making this molecule a gateway to complex molecular architectures.

The strategic placement of the substituents presents both challenges and opportunities in catalysis. The electron-withdrawing nature of the fluorine and trifluoromethyl groups activates the aldehyde towards nucleophilic attack, while the ortho-methyl group introduces steric hindrance that can be exploited for stereocontrol. This guide will explore several key catalytic transformations that are fundamental to unlocking the synthetic potential of this building block.

Catalytic Reductive Amination: Synthesis of Substituted Benzylamines

The conversion of aldehydes to amines via catalytic reductive amination is a cornerstone of medicinal chemistry for the synthesis of bioactive compounds. This protocol details a direct, one-pot procedure using a primary amine and a suitable reducing agent under catalytic hydrogenation conditions.

Scientific Rationale & Mechanistic Insight

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced to the target amine. The choice of catalyst is critical for efficient reduction of the C=N bond without significant side reactions, such as the reduction of the aromatic ring or hydrodefluorination. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. The pressure of hydrogen gas is a key parameter to control the rate of reduction.

Experimental Workflow: Catalytic Reductive Amination

Caption: Workflow for catalytic reductive amination.

Detailed Protocol: Synthesis of N-Benzyl-2-fluoro-3-methyl-5-(trifluoromethyl)aniline

Materials:

-

2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 g, 4.8 mmol)

-

Benzylamine (0.57 g, 5.3 mmol, 1.1 eq.)

-

10% Palladium on Carbon (Pd/C), 50% wet (102 mg, 0.048 mmol Pd, 1 mol%)

-

Methanol (20 mL)

-

Hydrogen gas (high purity)

-

Celite®

Procedure:

-

To a 100 mL stainless steel autoclave, add 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde and methanol.

-

Stir the solution until the aldehyde is fully dissolved.

-

Add benzylamine to the solution.

-

Carefully add the 10% Pd/C catalyst under a stream of nitrogen.

-

Seal the autoclave and purge the headspace with nitrogen three times, followed by purging with hydrogen gas three times.

-

Pressurize the autoclave to 80 psi with hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature for 16 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (3 x 10 mL).

-

Concentrate the combined filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure N-benzyl-2-fluoro-3-methyl-5-(trifluoromethyl)aniline.

Self-Validation: The success of the reaction can be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry of the purified product. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new benzylic CH₂ signal and an N-H signal in the ¹H NMR spectrum are indicative of a successful transformation.

Asymmetric Nucleophilic Addition: Enantioselective Synthesis of Chiral Alcohols

The synthesis of enantiomerically pure secondary alcohols is of paramount importance in the pharmaceutical industry. Organocatalysis provides a powerful platform for the asymmetric addition of nucleophiles to aldehydes.[4] This protocol describes the use of a proline-derived organocatalyst for the asymmetric addition of a nitroalkane (Henry reaction).

Scientific Rationale & Mechanistic Insight

Chiral organocatalysts, such as diarylprolinol silyl ethers, activate the aldehyde by forming a transient iminium ion. This activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack. The chiral environment of the catalyst directs the incoming nucleophile to one face of the iminium ion, leading to high enantioselectivity. The subsequent hydrolysis of the intermediate releases the chiral product and regenerates the catalyst.

Catalytic Cycle: Asymmetric Henry Reaction

Caption: Simplified catalytic cycle for organocatalyzed asymmetric Henry reaction.

Detailed Protocol: Asymmetric Synthesis of (R)-1-(2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)-2-nitroethanol

Materials:

-

2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (206 mg, 1.0 mmol)

-

Nitromethane (122 mg, 2.0 mmol, 2.0 eq.)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (32.5 mg, 0.1 mmol, 10 mol%)

-

Benzoic Acid (12.2 mg, 0.1 mmol, 10 mol%)

-

Toluene (2.0 mL)

Procedure:

-

To a dry 10 mL round-bottom flask under a nitrogen atmosphere, add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst and benzoic acid.

-

Add toluene, followed by 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde.

-

Stir the mixture at room temperature for 10 minutes.

-

Add nitromethane and continue stirring at room temperature for 48-72 hours.

-

Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess (ee).

-

Upon completion, directly load the reaction mixture onto a silica gel column.

-

Purify by flash chromatography (eluting with a gradient of hexane/ethyl acetate) to yield the desired chiral nitro-alcohol.

Self-Validation: The enantiomeric excess of the product should be determined by chiral HPLC analysis, comparing the product to a racemic standard. The structure and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Palladium-Catalyzed C-H Functionalization: A Modern Approach to Arylation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. While the aldehyde itself can be a challenging substrate for C-H activation, its conversion to a derivative with a suitable directing group enables regioselective functionalization. This section outlines a conceptual protocol based on modern Rh(III) or Pd(II) catalysis, which often requires a directing group.[5][6]

Scientific Rationale & Conceptual Workflow

A common strategy involves the in-situ formation of an imine or other directing group that can coordinate to the metal catalyst. This coordination positions the catalyst in proximity to a specific C-H bond, enabling its activation and subsequent functionalization. For the target molecule, the C-H bond ortho to the aldehyde (at the C6 position) is a prime candidate for such a transformation.

Conceptual Workflow: Directed C-H Functionalization

Caption: Conceptual workflow for directed C-H functionalization.

Representative Protocol (Hypothetical): Palladium-Catalyzed C6-Arylation

Note: This is a representative, developmental protocol that would require optimization.

Materials:

-

2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 mmol)

-

8-Aminoquinoline (1.1 mmol, 1.1 eq.)

-

Pd(OAc)₂ (0.05 mmol, 5 mol%)

-

Ag₂CO₃ (2.0 mmol, 2.0 eq.)

-

Iodobenzene (1.5 mmol, 1.5 eq.)

-

Toluene/DCE (1:1, 5 mL)

Procedure:

-

In a sealed tube, combine 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde and 8-aminoquinoline in the solvent mixture. Heat at 80 °C for 1 hour to form the imine in situ.

-

Cool the mixture to room temperature.

-

Add Pd(OAc)₂, Ag₂CO₃, and iodobenzene.

-

Seal the tube and heat at 120 °C for 24 hours.

-

Cool the reaction to room temperature and filter through Celite®, washing with ethyl acetate.

-

Concentrate the filtrate.

-

The crude product containing the quinoline directing group can then be hydrolyzed under acidic conditions (e.g., 3M HCl) to release the arylated aldehyde.

-

Purify the final product by column chromatography.

Self-Validation: Successful C-H arylation would be confirmed by the presence of signals for the newly introduced phenyl group in the ¹H and ¹³C NMR spectra, along with a corresponding increase in the molecular weight observed by mass spectrometry.

Summary of Catalytic Transformations and Conditions

| Reaction Type | Catalyst System | Key Conditions | Expected Product |

| Reductive Amination | 10% Pd/C | H₂ (50-100 psi), Methanol, Room Temp. | Substituted Benzylamine |

| Asymmetric Henry Reaction | (S)-Diarylprolinol Silyl Ether | Nitromethane, Toluene, Room Temp. | Chiral Nitro-alcohol |

| C-H Arylation (Conceptual) | Pd(OAc)₂ / 8-Aminoquinoline (Directing Group) | Ag₂CO₃ (oxidant), Iodobenzene, High Temp. | 2-Fluoro-3-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-6-carbaldehyde |

Conclusion

2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is a richly functionalized platform for the synthesis of complex organic molecules. While direct catalytic protocols for this specific substrate may not be widely published, established methods for related compounds provide a strong foundation for developing efficient and selective transformations. The protocols and rationales presented in this guide for reductive amination, asymmetric nucleophilic addition, and C-H functionalization offer robust starting points for researchers in drug discovery and materials science. Careful consideration of the electronic and steric nature of the substrate, coupled with systematic optimization, will undoubtedly unlock the full synthetic potential of this valuable building block.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde.

- MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzaldehyde.

- Fang, Z., Ning, Y., Mi, P., Liao, P., & Bi, X. (2014). Catalytic C-H α-Trifluoromethylation of α,β-Unsaturated Carbonyl Compounds. Organic Letters, 16(6), 1522–1525.

- Cenmed Enterprises. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzaldehyde synthesis.

- PubMed. (2015). Catalytic Asymmetric Synthesis of 3-Hydroxy-3-trifluoromethyl Benzofuranones via Tandem Friedel-Crafts/Lactonization Reaction.

- Beilstein Journal of Organic Chemistry. (n.d.). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution.

- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

- PubMed. (2024). SCpRh(III)-Catalyzed Asymmetric C-H Trifluoromethylalkylation of N-Methoxybenzamides with β- Trifluoromethyl-α,β-Unsaturated Ketones.

- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.

- ResearchGate. (n.d.). SCpRh(III)-Catalyzed Asymmetric C-H Trifluoromethylalkylation of N-Methoxybenzamides with β-Trifluoromethyl-α,β-Unsaturated Ketones.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]

- 5. SCpRh(III)-Catalyzed Asymmetric C-H Trifluoromethylalkylation of N-Methoxybenzamides with β- Trifluoromethyl-α,β-Unsaturated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocol: Knoevenagel Condensation with 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde

Introduction: The Strategic Importance of Fluorinated Scaffolds

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated systems from simple carbonyl and active methylene precursors.[1][2][3] This reaction's true power lies in its adaptability for constructing complex molecular architectures that are pivotal in medicinal chemistry and materials science.[1][3]

This guide focuses on a particularly relevant substrate: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde . The incorporation of fluorine and trifluoromethyl groups into organic molecules can dramatically alter their physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this specific aldehyde serves as a high-value starting material for the synthesis of novel therapeutic agents.[4]

These application notes provide a robust, field-tested protocol for the Knoevenagel condensation using this fluorinated benzaldehyde. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide guidance for characterization and troubleshooting, equipping researchers with the tools for successful synthesis.

Reaction Overview & Mechanistic Insight

The Knoevenagel condensation is fundamentally a nucleophilic addition followed by a dehydration reaction.[2][3] The process is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine, with piperidine being a classic and highly effective choice.[3][5][6]

The reaction proceeds through several key stages:

-

Enolate Formation: The basic catalyst deprotonates the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized carbanion, the enolate.[5][7] The acidity of the α-protons is crucial and is enhanced by the presence of two electron-withdrawing groups.

-

Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde. The electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring increase the electrophilicity of this carbon, facilitating a rapid reaction.

-

Intermediate Formation: This attack forms a tetrahedral alkoxide intermediate.[7][8]

-

Dehydration: Following proton transfer, an E1cB elimination mechanism typically occurs, where a water molecule is expelled to form the final, thermodynamically stable α,β-unsaturated product.[5]

Catalytic Cycle Diagram

Caption: Figure 1: Catalytic cycle of the piperidine-catalyzed Knoevenagel condensation.

Experimental Protocol

This protocol details the condensation of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde with malononitrile, a common and highly reactive methylene source.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde | N/A | 206.14 | 5.0 | 1.0 |

| Malononitrile | 109-77-3 | 66.06 | 5.0 | 1.0 |

| Piperidine | 110-89-4 | 85.15 | 0.5 | 0.1 |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 20 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

| Hexanes | 110-54-3 | - | As needed | - |

| Hydrochloric Acid (2M aq.) | 7647-01-0 | 36.46 | As needed | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

Expert Insight: While equimolar amounts of the aldehyde and malononitrile are used for optimal atom economy, a slight excess (1.05 eq) of the active methylene compound can be employed to ensure complete consumption of the more valuable aldehyde. Piperidine is used in catalytic amounts; higher loadings do not significantly improve yields and can complicate purification.[9]

Required Equipment

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath with temperature control

-

TLC plates (silica gel 60 F₂₅₄) and developing chamber

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Filtration apparatus (Büchner funnel, filter paper)

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (1.03 g, 5.0 mmol) and malononitrile (0.33 g, 5.0 mmol).

-

Solvent Addition: Add 20 mL of absolute ethanol to the flask. Stir the mixture at room temperature until all solids are dissolved.[9]

-

Causality Note: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and catalyst, while its polarity can help stabilize the charged intermediates, potentially accelerating the reaction.[10]

-

-

Catalyst Addition: Using a micropipette, add piperidine (50 µL, 0.5 mmol) to the reaction mixture.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 78-80°C) using a heating mantle or oil bath.

-

Monitoring Progress: Monitor the reaction's progress every 30 minutes using Thin Layer Chromatography (TLC).

-

TLC System: 3:1 Hexanes/Ethyl Acetate.

-

Visualization: UV lamp (254 nm).

-

Indication of Completion: The disappearance of the aldehyde spot (starting material). The reaction is typically complete within 2-4 hours.

-

-

Work-up: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Product Isolation:

-

Reduce the solvent volume to approximately one-third using a rotary evaporator.

-

Pour the concentrated mixture into 50 mL of ice-cold deionized water with stirring. A solid precipitate should form.

-

If precipitation is slow or incomplete, add a few drops of 2M HCl to neutralize the catalyst and stir for an additional 15 minutes in an ice bath.[11]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid cake with two portions of cold deionized water (2 x 15 mL).

-

-

Purification: The crude product is often of high purity. However, for analytical purposes, recrystallization from an ethanol/water mixture is recommended. Dry the purified product under vacuum.

Safety Precautions

-

General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14]

-

Reagents: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is an irritant. Avoid contact with skin and eyes. Malononitrile is toxic and can be absorbed through the skin. Handle with extreme care. Piperidine is a corrosive and flammable liquid.[12][14]

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization and Expected Results

-

Product: 2-((2-fluoro-3-methyl-5-(trifluoromethyl)phenyl)methylene)malononitrile

-

Yield: Typically >85%

-

Appearance: White to pale yellow crystalline solid.

Analytical Data Summary

| Analysis Technique | Expected Data |

| ¹H NMR | δ (ppm): ~8.0-8.2 (s, 1H, vinylic C-H ), ~7.8-8.0 (m, 2H, Ar-H ), ~2.4 (s, 3H, Ar-CH₃ ). Note: Chemical shifts are predictive and may vary based on solvent. |

| ¹⁹F NMR | Two distinct signals are expected: one for the Ar-F (~ -110 to -130 ppm) and one for the -CF₃ group (~ -60 to -65 ppm). |

| IR | ν (cm⁻¹): ~2220-2230 (C≡N stretch), ~1580-1600 (C=C stretch, alkene), ~1100-1350 (strong C-F stretches). |

| Mass Spec (ESI-) | m/z calculated for C₁₂H₆F₄N₂: 254.05. Expected [M-H]⁻: 253.04. |

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Reaction is slow or stalled | 1. Inactive catalyst.2. Insufficient temperature.3. Presence of water in reagents/solvent. | 1. Use freshly opened or distilled piperidine.2. Ensure the reaction mixture is at a consistent, gentle reflux.3. Use absolute ethanol and dry glassware. |

| Low Product Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Side reactions. | 1. Extend the reaction time, monitoring by TLC.2. Ensure complete precipitation by adding more cold water or acidifying slightly. Avoid excessive washing.3. Use only a catalytic amount of base to prevent potential side reactions.[2] |

| Oily Product / No Precipitate | 1. Product is soluble in the work-up mixture.2. Impurities are present. | 1. Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.2. Purify the crude oil via column chromatography (silica gel, Hexanes/EtOAc gradient). |

References

-

Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]

-

Taylor & Francis Online. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]

-

ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Journal of the American Chemical Society. Retrieved from [Link]

-

Semantic Scholar. (2018). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2021). recent developments in knoevenagel condensation reaction: a review. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

YouTube. (2022). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

-

RSC Publishing. (2020). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. Retrieved from [Link]

-

ResearchGate. (2020). Knoevenagel condensation reaction with piperidine as catalyst. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

-

ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]

-